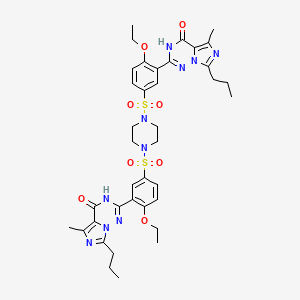

Vardenafil Dimer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vardenafil Dimer is a compound with the molecular formula C38H46N10O8S2 . It’s related to Vardenafil, which is used to treat men with erectile dysfunction (sexual impotence). It belongs to a group of medicines called phosphodiesterase 5 (PDE5) inhibitors .

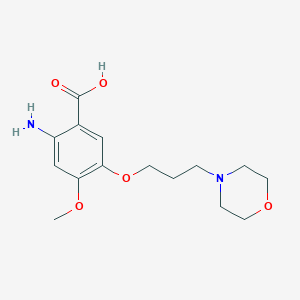

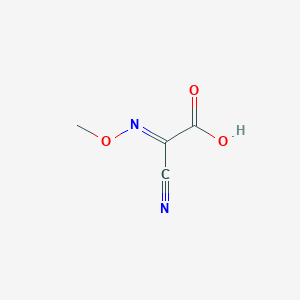

Synthesis Analysis

A new, convergent synthetic route for the process optimization of vardenafil (Levitra), a potent and effective PDE5 inhibitor, is described. Key improved steps in the preparative process are that the chlorosulfonation reaction is at the beginning and the dehydration-cyclisation reaction is at a later stage so that the synthetic route has a better overall yield and simpler workup operations .Scientific Research Applications

1. Enhancement of Dissolution Rate and Permeability Vardenafil Hydrochloride’s amorphous form and combinations with excipients such as hydroxypropyl methylcellulose (HPMC) and β-cyclodextrin (β-CD) have been studied to enhance its dissolution rate and permeability . The amorphous form of Vardenafil Hydrochloride increased its apparent solubility compared to the crystalline form . This could lead to a stronger pharmacological effect .

2. Transdermal Delivery for Erectile Dysfunction Treatment Vardenafil has been used in nanoethosomal transdermal delivery systems for the treatment of erectile dysfunction . The transdermal bioavailability of Vardenafil from the nanoethosome film was approximately twofold higher than the oral bioavailability from an aqueous suspension . This could potentially reduce side effects and improve patient tolerability and compliance .

Oral Dispersible Films (ODFs)

Vardenafil has been used in the development of Oral Dispersible Films (ODFs) to improve palatability and bioavailability . This could potentially improve patient compliance and therapeutic outcomes .

Combination with Sweeteners

Vardenafil has been combined with sweeteners like sorbitol, acesulfame K, and sucralose to improve its taste and palatability . This could potentially improve patient compliance, especially in pediatric and geriatric populations .

Improved Physicochemical Properties

The amorphous form of Vardenafil Hydrochloride has been studied to improve its physicochemical properties . This could potentially lead to improved drug formulation and therapeutic outcomes .

Enhanced Permeability

The amorphous form of Vardenafil Hydrochloride has shown enhanced permeability through membranes simulating gastrointestinal epithelium . This could potentially lead to improved drug absorption and therapeutic outcomes .

Mechanism of Action

Target of Action

Vardenafil Dimer primarily targets cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cGMP in the corpus cavernosum located around the penis . The inhibition of PDE5 leads to an increase in the concentration of cGMP, which plays a crucial role in the mechanism of erection .

Mode of Action

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum . This NO activates the enzyme guanylate cyclase, increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . Vardenafil Dimer, as a PDE5 inhibitor, prevents the degradation of cGMP, allowing for increased blood flow into the penis, which results in an erection .

Biochemical Pathways

The primary biochemical pathway involved in the action of Vardenafil Dimer is the NO/cGMP pathway . The release of NO during sexual stimulation leads to the activation of guanylate cyclase and the subsequent increase in cGMP levels . The increased cGMP levels then lead to smooth muscle relaxation and increased blood flow into the corpus cavernosum . By inhibiting PDE5, Vardenafil Dimer prevents the degradation of cGMP, enhancing this pathway and promoting the physiological process of erection .

Pharmacokinetics

Vardenafil Dimer is rapidly absorbed, with a time to peak plasma concentration (Tmax) of approximately 40 minutes . It is metabolized more slowly, with a half-life (T1/2) of about 4 hours . The absolute bioavailability of Vardenafil Dimer is 14.5% .

Result of Action

The primary result of Vardenafil Dimer’s action is the facilitation of erectile function . By inhibiting PDE5 and enhancing the NO/cGMP pathway, Vardenafil Dimer promotes the relaxation of smooth muscle cells and the inflow of blood into the corpus cavernosum, leading to an erection . This effect is significant in the treatment of erectile dysfunction .

Action Environment

The efficacy of Vardenafil Dimer can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit CYP3A4, an enzyme involved in the metabolism of Vardenafil Dimer, can affect its hepatic metabolism . Additionally, the drug’s efficacy can be influenced by the patient’s renal and hepatic function . It’s also worth noting that the drug’s efficacy can be influenced by the patient’s age .

properties

IUPAC Name |

2-[2-ethoxy-5-[4-[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N10O8S2/c1-7-11-31-39-23(5)33-37(49)41-35(43-47(31)33)27-21-25(13-15-29(27)55-9-3)57(51,52)45-17-19-46(20-18-45)58(53,54)26-14-16-30(56-10-4)28(22-26)36-42-38(50)34-24(6)40-32(12-8-2)48(34)44-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,41,43,49)(H,42,44,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKDSGFHYVWQNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NN7C(=NC(=C7C(=O)N6)C)CCC)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N10O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is vardenafil dimer, and why is it important to study?

A1: Vardenafil dimer is a related substance (impurity) identified during the synthesis of vardenafil hydrochloride trihydrate, a drug used to treat erectile dysfunction []. It is crucial to identify and characterize such impurities as they can potentially impact the drug's safety, efficacy, and stability.

Q2: What information do we have about the characterization of vardenafil dimer from this research?

A2: The research primarily focuses on the synthesis and spectral characterization of vardenafil dimer and other related substances []. While the abstract doesn't provide specific details about the spectroscopic data obtained, it suggests that techniques like NMR, IR, and Mass Spectrometry might have been employed for structural elucidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-](/img/structure/B1145320.png)